

A Comparative Guide to the Oxidizing Strength of Nitric Acid and Other Oxidizers

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Compound of Interest

Compound Name: Nitric acid

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This guide provides an objective comparison of the oxidizing strength of **nitric acid** with other common oxidizing agents, supported by quantitative data and detailed experimental methodologies. The information is intended to assist in the selection of appropriate oxidizing agents for various research, development, and manufacturing applications.

Quantitative Comparison of Oxidizing Strength

The oxidizing strength of a substance is quantified by its standard electrode potential (E°). A more positive standard reduction potential indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons.^{[1][2]} The following table summarizes the standard reduction potentials for **nitric acid** and a selection of other common oxidizing agents.

Oxidizing Agent	Reduction Half-Reaction	Standard Electrode Potential (E°), Volts (V)
Fluorine	$\text{F}_2(\text{g}) + 2\text{e}^- \rightarrow 2\text{F}^-(\text{aq})$	+2.87
Ozone	$\text{O}_3(\text{g}) + 2\text{H}^+(\text{aq}) + 2\text{e}^- \rightarrow \text{O}_2(\text{g}) + \text{H}_2\text{O}(\text{l})$	+2.07
Hydrogen Peroxide	$\text{H}_2\text{O}_2(\text{aq}) + 2\text{H}^+(\text{aq}) + 2\text{e}^- \rightarrow 2\text{H}_2\text{O}(\text{l})$	+1.78
Potassium Permanganate	$\text{MnO}_4^-(\text{aq}) + 8\text{H}^+(\text{aq}) + 5\text{e}^- \rightarrow \text{Mn}^{2+}(\text{aq}) + 4\text{H}_2\text{O}(\text{l})$	+1.51
Chlorine	$\text{Cl}_2(\text{g}) + 2\text{e}^- \rightarrow 2\text{Cl}^-(\text{aq})$	+1.36
Potassium Dichromate	$\text{Cr}_2\text{O}_7^{2-}(\text{aq}) + 14\text{H}^+(\text{aq}) + 6\text{e}^- \rightarrow 2\text{Cr}^{3+}(\text{aq}) + 7\text{H}_2\text{O}(\text{l})$	+1.33
Oxygen	$\text{O}_2(\text{g}) + 4\text{H}^+(\text{aq}) + 4\text{e}^- \rightarrow 2\text{H}_2\text{O}(\text{l})$	+1.23
Nitric Acid (concentrated)	$\text{NO}_3^-(\text{aq}) + 2\text{H}^+(\text{aq}) + \text{e}^- \rightarrow \text{NO}_2(\text{g}) + \text{H}_2\text{O}(\text{l})$	+0.80
Nitric Acid (dilute)	$\text{NO}_3^-(\text{aq}) + 4\text{H}^+(\text{aq}) + 3\text{e}^- \rightarrow \text{NO}(\text{g}) + 2\text{H}_2\text{O}(\text{l})$	+0.96
Bromine	$\text{Br}_2(\text{l}) + 2\text{e}^- \rightarrow 2\text{Br}^-(\text{aq})$	+1.07
Silver Ion	$\text{Ag}^+(\text{aq}) + \text{e}^- \rightarrow \text{Ag}(\text{s})$	+0.80
Iron(III)	$\text{Fe}^{3+}(\text{aq}) + \text{e}^- \rightarrow \text{Fe}^{2+}(\text{aq})$	+0.77
Iodine	$\text{I}_2(\text{s}) + 2\text{e}^- \rightarrow 2\text{I}^-(\text{aq})$	+0.54
Copper(II)	$\text{Cu}^{2+}(\text{aq}) + 2\text{e}^- \rightarrow \text{Cu}(\text{s})$	+0.34

Note: The oxidizing strength of **nitric acid** is dependent on its concentration and the specific reaction conditions. In concentrated solutions, the reduction product is typically nitrogen dioxide (NO₂), while in dilute solutions, nitric oxide (NO) is often formed.

Experimental Protocols for Determining Oxidizing Strength

The relative oxidizing strengths of different substances can be determined through various experimental methods, ranging from qualitative observations to quantitative electrochemical measurements.

Qualitative Analysis: Reaction with a Series of Reducing Agents

This method provides a relative ranking of oxidizing agents by observing their reactions with a set of known reducing agents. A stronger oxidizing agent will be able to oxidize a wider range of reducing agents.

Objective: To qualitatively compare the oxidizing strength of **nitric acid**, bromine, and iodine.

Materials:

- Test tubes and rack
- Droppers
- Solutions of dilute **nitric acid** (1 M), bromine water (Br_2), and iodine solution (I_2)
- Solutions of potassium bromide (KBr , 0.1 M) and potassium iodide (KI , 0.1 M)
- Starch indicator solution
- Fume hood

Procedure:

- Label six test tubes (1-6).
- In test tube 1, add 2 mL of KBr solution.
- In test tube 2, add 2 mL of KI solution.

- In test tube 3, add 2 mL of KBr solution.
- In test tube 4, add 2 mL of KI solution.
- In test tube 5, add 2 mL of KBr solution.
- In test tube 6, add 2 mL of KI solution.
- To test tubes 1 and 2, carefully add a few drops of dilute **nitric acid** under a fume hood. Observe any color changes. The production of a brown color indicates the formation of I_2 . Add a few drops of starch indicator to confirm the presence of iodine (a blue-black color will appear).
- To test tubes 3 and 4, add a few drops of bromine water. Observe any color changes.
- To test tubes 5 and 6, add a few drops of iodine solution. Observe any color changes.

Interpreting Results:

- If **nitric acid** oxidizes Br^- to Br_2 (a yellow-orange solution) and I^- to I_2 (a brown solution, turning blue-black with starch), it is a stronger oxidizing agent than both bromine and iodine.
- If bromine oxidizes I^- to I_2 but not Br^- (no reaction), it is a stronger oxidizing agent than iodine but weaker than **nitric acid** (if **nitric acid** oxidized Br^-).
- If iodine does not react with either Br^- or I^- , it is the weakest oxidizing agent of the three.

Quantitative Analysis: Redox Titration

Redox titrations allow for the quantitative determination of the concentration of an oxidizing or reducing agent. By titrating an unknown oxidizing agent against a known standard reducing agent, its oxidizing strength can be inferred.^[3]

Objective: To determine the concentration of a potassium permanganate solution (a strong oxidizing agent) by titrating it against a standard solution of oxalic acid (a reducing agent).

Materials:

- Burette and stand
- Pipette and bulb
- Erlenmeyer flask
- Standard solution of oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Potassium permanganate (KMnO_4) solution of unknown concentration
- Dilute sulfuric acid (H_2SO_4)
- Hot plate or Bunsen burner

Procedure:

- Rinse the burette with a small amount of the KMnO_4 solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
- Pipette a known volume (e.g., 25.00 mL) of the standard oxalic acid solution into an Erlenmeyer flask.
- Add approximately 10 mL of dilute sulfuric acid to the flask to create an acidic medium.
- Gently heat the flask to about 60-70°C.
- Titrate the hot oxalic acid solution with the KMnO_4 solution from the burette. The purple color of the permanganate will disappear as it is consumed in the reaction.
- The endpoint is reached when a faint, permanent pink color persists in the solution for about 30 seconds. This indicates that all the oxalic acid has been oxidized.
- Record the final volume of the KMnO_4 solution.
- Repeat the titration at least two more times to ensure consistent results.

Calculations: The balanced chemical equation for the reaction is: $2\text{MnO}_4^-(\text{aq}) + 5\text{H}_2\text{C}_2\text{O}_4(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow 2\text{Mn}^{2+}(\text{aq}) + 10\text{CO}_2(\text{g}) + 8\text{H}_2\text{O}(\text{l})$

Using the stoichiometry of the reaction and the volumes and concentration of the reactants, the concentration of the potassium permanganate solution can be calculated. This standardized solution can then be used to determine the concentration (and thus relative strength) of other reducing agents.

Quantitative Analysis: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance.^[4] It can be used to determine the standard reduction potential of an oxidizing agent, providing a direct quantitative measure of its oxidizing strength.

Objective: To determine the reduction potential of a given oxidizing agent.

Experimental Setup:

- A potentiostat.
- A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).^[5]
- An electrochemical cell containing a solution of the analyte (the oxidizing agent) in a suitable solvent with a supporting electrolyte.^[5]

Procedure:

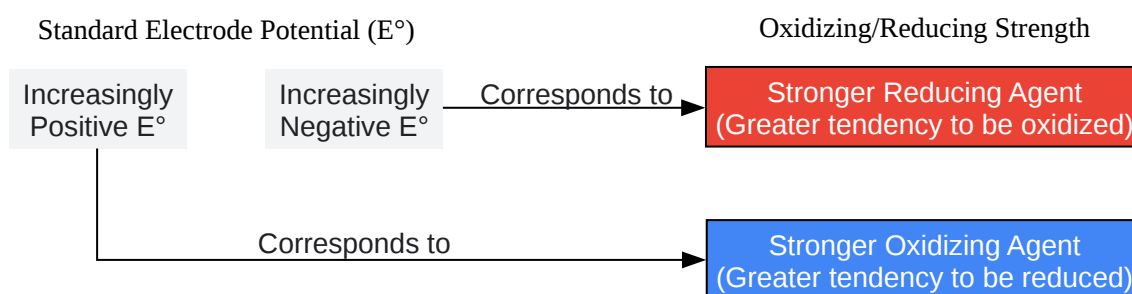
- The three electrodes are immersed in the analyte solution.
- The potentiostat applies a linearly varying potential to the working electrode.
- The potential is swept from an initial value to a final value and then back to the initial value, forming a cycle.
- The current that flows through the working electrode is measured as a function of the applied potential.
- The resulting plot of current versus potential is called a cyclic voltammogram.

Interpreting the Voltammogram: The cyclic voltammogram will show peaks corresponding to the reduction and oxidation of the analyte. The potential at which the reduction peak occurs is related to the standard reduction potential of the oxidizing agent. By comparing the reduction potentials of different substances under the same conditions, their relative oxidizing strengths can be determined. A more positive reduction potential indicates a stronger oxidizing agent.

Visualizing Concepts and Workflows

Standard Electrode Potential and Oxidizing Strength

The following diagram illustrates the relationship between the standard electrode potential (E°) and the oxidizing and reducing strength of a substance.

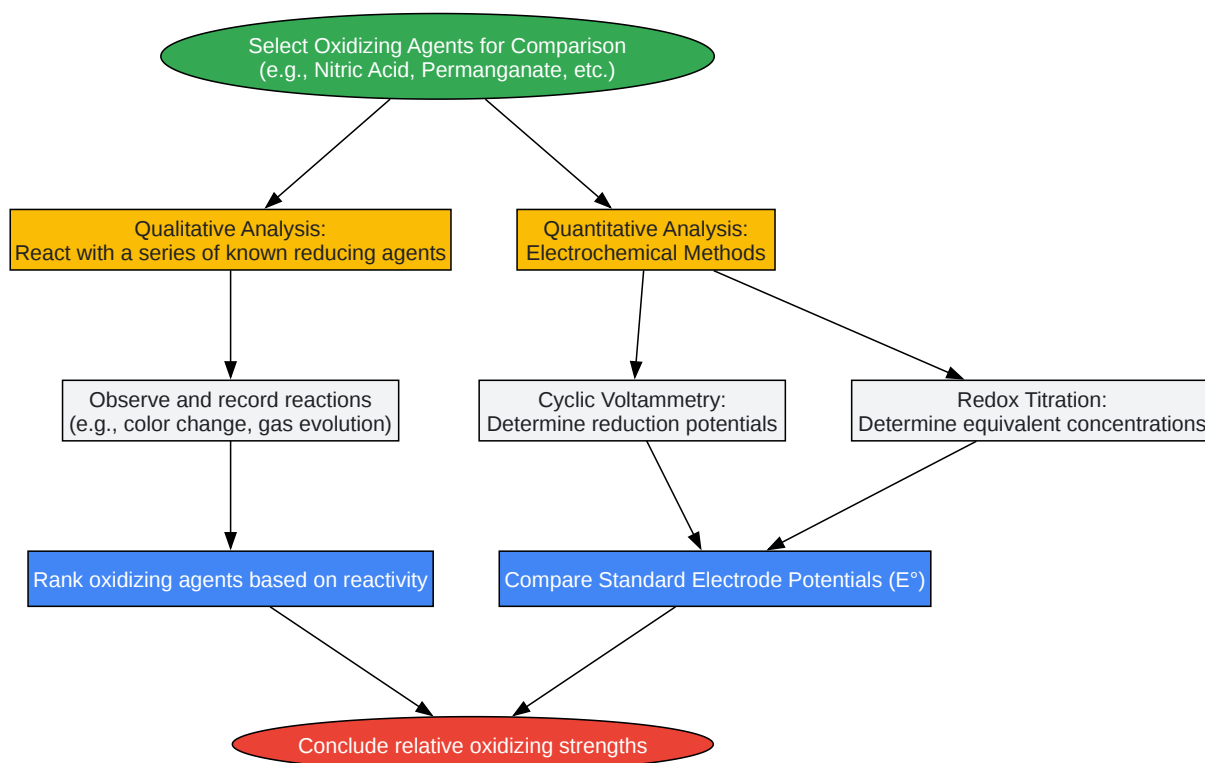


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Caption: Relationship between E° and oxidizing/reducing strength.

General Experimental Workflow for Comparing Oxidizing Agents

This diagram outlines a general workflow for comparing the oxidizing strength of different substances using both qualitative and quantitative methods.



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Caption: Workflow for comparing oxidizing agent strength.

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